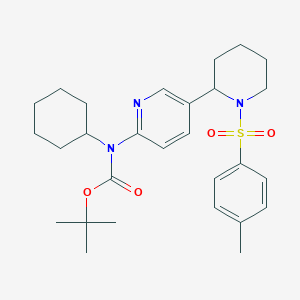

tert-Butyl cyclohexyl(5-(1-tosylpiperidin-2-yl)pyridin-2-yl)carbamate

Description

This compound belongs to the carbamate class, characterized by a pyridine core substituted with a 1-tosylpiperidin-2-yl group and a cyclohexylcarbamate moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring bulky, lipophilic ligands .

Properties

Molecular Formula |

C28H39N3O4S |

|---|---|

Molecular Weight |

513.7 g/mol |

IUPAC Name |

tert-butyl N-cyclohexyl-N-[5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-yl]carbamate |

InChI |

InChI=1S/C28H39N3O4S/c1-21-13-16-24(17-14-21)36(33,34)30-19-9-8-12-25(30)22-15-18-26(29-20-22)31(23-10-6-5-7-11-23)27(32)35-28(2,3)4/h13-18,20,23,25H,5-12,19H2,1-4H3 |

InChI Key |

VYQYRPZROHTUJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)N(C4CCCCC4)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclohexyl(5-(1-tosylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and purification processes. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions to introduce the cyclohexyl, tosylpiperidinyl, and pyridinyl groups .

Protection of Amino Groups: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Coupling Reactions: The protected amine is then coupled with cyclohexyl bromide using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Introduction of Tosylpiperidinyl Group: The tosylpiperidinyl group is introduced through a nucleophilic substitution reaction.

Formation of Pyridinyl Group: The pyridinyl group is introduced via a condensation reaction with a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclohexyl(5-(1-tosylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the tosyl and pyridinyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl cyclohexyl(5-(1-tosylpiperidin-2-yl)pyridin-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl cyclohexyl(5-(1-tosylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Their Implications

The compound’s uniqueness arises from its cyclohexyl, tosylpiperidine, and pyridine-carbamate framework. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

| Compound Name | Key Structural Features | Unique Properties | Reference |

|---|---|---|---|

| Target Compound : tert-Butyl cyclohexyl(5-(1-tosylpiperidin-2-yl)pyridin-2-yl)carbamate | Cyclohexylcarbamate, 1-tosylpiperidine, pyridine core | High steric bulk; tosyl group enhances leaving-group potential in substitution reactions | |

| tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate | Cyclopentylcarbamate, propylpyrrolidine | Reduced steric hindrance vs. cyclohexyl; propyl group increases lipophilicity | |

| tert-Butyl (2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)carbamate | Trifluoromethylpyridine, ethyl linker | Electron-withdrawing CF₃ group enhances metabolic stability; ethyl spacer improves flexibility | |

| tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate | Cyclopropylcarbamate, formylpiperidine | Formyl group enables nucleophilic additions; cyclopropane increases ring strain and reactivity | |

| tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate | Butylpyrrolidine, cyclopropylcarbamate | Longer alkyl chain (butyl) enhances membrane permeability; cyclopropane modulates stereoelectronics |

Key Findings from Comparative Studies

Tosylpiperidine’s bulk may hinder binding to shallow enzymatic pockets but improve selectivity for deep hydrophobic sites .

Electronic and Reactivity Profiles :

- The tosyl group’s electron-withdrawing nature stabilizes intermediates in nucleophilic substitution reactions, making the target compound more reactive than analogs with acetyl or formyl groups .

- Trifluoromethyl-substituted analogs (e.g., in Table 1) exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .

Biological Activity :

- Propyl- and butyl-substituted pyrrolidine analogs show higher lipophilicity (logP >3), correlating with improved blood-brain barrier penetration compared to the target compound’s piperidine-tosyl system (predicted logP ~2.5) .

- Cyclopropane-containing derivatives demonstrate unique strain-driven reactivity, enabling covalent binding to cysteine residues in enzyme active sites, a mechanism less feasible with the target’s unstrained cyclohexyl group .

Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Predicted logP | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~530 | 2.5 | <0.1 (aqueous) |

| tert-Butyl cyclopentyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate | 415 | 3.1 | 0.3 |

| tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate | 450 | 3.4 | 0.2 |

Biological Activity

tert-Butyl cyclohexyl(5-(1-tosylpiperidin-2-yl)pyridin-2-yl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activity. This compound features a complex structure that includes a tert-butyl group, a cyclohexyl moiety, and a pyridine ring substituted with a tosylpiperidine. The unique structural characteristics of this compound suggest it may have significant applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C₁₈H₂₅N₃O₂S, with a molecular weight of approximately 378.63 g/mol. The presence of the tert-butyl group contributes to its steric properties, which can influence both its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅N₃O₂S |

| Molecular Weight | 378.63 g/mol |

| Functional Groups | Carbamate, Pyridine, Piperidine |

| Physical State | Solid (assumed) |

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activity. Compounds with similar structural features have been linked to various pharmacological effects, including:

- Antidepressant Effects : Compounds containing piperidine and pyridine rings often show antidepressant properties.

- Analgesic Activity : Similar derivatives have been investigated for pain relief capabilities.

- Anti-inflammatory Properties : Some related compounds demonstrate potential to reduce inflammation.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, studies typically focus on:

- Binding Affinity : Assessing how well the compound binds to specific biological targets.

- Enzyme Inhibition : Evaluating its potential to inhibit enzymes related to various diseases, such as acetylcholinesterase in Alzheimer's disease.

- Cellular Effects : Investigating how the compound affects cell viability and signaling pathways.

Case Studies

Research has highlighted the potential therapeutic applications of this compound in treating neurodegenerative diseases. For instance, studies involving similar compounds have shown promising results in reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease.

Table 2: Comparative Biological Activity of Related Compounds

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| Tert-butyl (trans-4-(nicotinamido)cyclohexyl)carbamate | Anti-inflammatory | Potential to reduce cytokine levels |

| Tert-butyl (1-hydroxymethylcyclohexyl)carbamate | Enhanced solubility | Improved bioavailability |

| Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)carbamate | Antimicrobial | Effective against Gram-positive bacteria |

Research Findings

Recent investigations into the biological activity of this compound have revealed several key findings:

- In vitro Studies : Initial in vitro assays indicate that this compound can inhibit specific enzymes associated with neurodegenerative processes.

- Animal Models : Animal studies are being conducted to evaluate the efficacy and safety profile of the compound in vivo.

- Pharmacokinetics : Understanding how the body absorbs, distributes, metabolizes, and excretes the compound is crucial for determining its therapeutic viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.